

# IPN60090 physicochemical properties for research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | IPN60090 |           |
| Cat. No.:            | B8118264 | Get Quote |

### **IPN60090: A Technical Guide for Researchers**

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties and biological activities of **IPN60090**, a potent and selective inhibitor of Glutaminase-1 (GLS-1). The information is intended to support research and drug development efforts targeting glutamine metabolism in oncology and other therapeutic areas.

# **Physicochemical Properties**

**IPN60090**, also known as IACS-6274, is a small molecule inhibitor with favorable physicochemical properties that contribute to its excellent pharmacokinetic profile.[1][2] Key identifying information and properties are summarized below.



| Property          | Value                                                                                                                                           | Reference |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Chemical Name     | 1-[(2R)-4-[6-[[2-[4-(3,3-difluorocyclobutyl)oxy-6-methylpyridin-2-yl]acetyl]amino]pyridazin-3-yl]-2-fluorobutyl]-N-methyltriazole-4-carboxamide | [3][4]    |
| Molecular Formula | C24H27F3N8O3                                                                                                                                    | [5]       |
| Molecular Weight  | 532.5 g/mol                                                                                                                                     | [5]       |
| CAS Number        | 1853164-83-6                                                                                                                                    | [1]       |
| Appearance        | Solid                                                                                                                                           | [6]       |
| Solubility        | Soluble in DMSO and Methanol.[5] Formulations for in vivo use have been prepared in 10% DMSO + 90% Corn Oil.[3]                                 |           |

# **Biological Activity**

**IPN60090** is a highly potent and selective inhibitor of the kidney-type glutaminase (GLS-1), an enzyme crucial for the conversion of glutamine to glutamate.[1][2] This activity disrupts the metabolic pathways that many cancer cells rely on for proliferation and survival.[7][8]

| Parameter                                   | Value      | Species | Assay Type                | Reference |
|---------------------------------------------|------------|---------|---------------------------|-----------|
| GLS-1 IC50                                  | 31 nM      | Human   | Dual-coupled enzyme assay | [1][2]    |
| GLS-2 IC50                                  | >50,000 nM | Human   | Dual-coupled enzyme assay | [1]       |
| A549 Cell<br>Proliferation IC <sub>50</sub> | 26 nM      | Human   | Cell viability<br>assay   | [1]       |



## **Pharmacokinetic Properties**

Preclinical studies in mice have demonstrated that **IPN60090** possesses excellent pharmacokinetic properties, including high oral bioavailability.[1][3]

| Parameter                                   | Value (10<br>mg/kg, p.o.) | Value (3<br>mg/kg, i.v.) | Species | Reference |
|---------------------------------------------|---------------------------|--------------------------|---------|-----------|
| C <sub>max</sub> (Maximum<br>Concentration) | 19 μΜ                     | -                        | Mouse   | [1]       |
| t <sub>1</sub> / <sub>2</sub> (Half-life)   | -                         | 1 hour                   | Mouse   | [1]       |
| CL (Clearance)                              | -                         | 4.1 mL/min/kg            | Mouse   | [1]       |
| F% (Oral<br>Bioavailability)                | 89%                       | -                        | Mouse   | [1]       |

## **Signaling Pathway**

**IPN60090** exerts its therapeutic effect by inhibiting GLS-1, a critical enzyme in the glutamine metabolism pathway. This pathway is often upregulated in cancer cells to support their high proliferation rate. By blocking the conversion of glutamine to glutamate, **IPN60090** deprives cancer cells of a key source of carbon and nitrogen required for the synthesis of biomass and for replenishing the tricarboxylic acid (TCA) cycle.[9][10][11][12][13] The activity of GLS-1 is influenced by oncogenic signaling pathways, including c-Myc and mTORC1.[9]





Click to download full resolution via product page

Caption: IPN60090 inhibits GLS-1, blocking glutamine to glutamate conversion.

# **Experimental Protocols**



The following are summaries of key experimental protocols used in the characterization of **IPN60090**.

## **GLS-1 Inhibition Assay (Dual-Coupled Enzyme Assay)**

This assay indirectly measures the enzymatic activity of purified recombinant human GLS-1 (GAC isoform) by quantifying the production of glutamate.[2]

#### Methodology:

- A 4x stock of glutaminase and potassium phosphate dibasic trihydrate is pre-incubated at room temperature.
- The enzyme solution is added to a microplate containing various concentrations of IPN60090 and incubated.
- A coupled reaction mixture containing glutamate oxidase, horseradish peroxidase, and a colorimetric substrate is added to the wells.
- The conversion of glutamine to glutamate by GLS-1 initiates a cascade that results in a
  detectable color change, which is measured spectrophotometrically.
- IC<sub>50</sub> values are calculated from the dose-response curves.

## **A549 Cell Proliferation Assay**

This assay determines the effect of **IPN60090** on the viability and proliferation of the A549 human lung adenocarcinoma cell line.[14][15][16][17][18]

#### Methodology:

- A549 cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with a range of concentrations of IPN60090 for a specified period (e.g., 72 hours).
- Cell viability is assessed using a metabolic assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells reduce the yellow MTT



to purple formazan crystals.

- The formazan is solubilized, and the absorbance is measured at a specific wavelength.
- The percentage of cell viability is calculated relative to untreated control cells, and IC<sub>50</sub> values are determined.

#### In Vivo Pharmacokinetic (PK) Study in Mice

This protocol is designed to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of **IPN60090** in a murine model.[3]

#### Methodology:

- A cohort of mice is administered IPN60090 either intravenously (i.v.) or orally (p.o.) at a specified dose.
- Blood samples are collected at various time points post-administration.
- Plasma is separated from the blood samples and the concentration of IPN60090 is quantified using a validated bioanalytical method, such as LC-MS/MS.
- Pharmacokinetic parameters including clearance (CL), half-life ( $t_1/2$ ), maximum concentration ( $C_{max}$ ), and oral bioavailability (F%) are calculated from the plasma concentration-time data.

#### **Experimental Workflow Visualization**

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel GLS-1 inhibitor like **IPN60090**.





Click to download full resolution via product page

Caption: Preclinical evaluation workflow for a GLS-1 inhibitor.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IPN-60090 (IACS-6274) | GLS1 (the kidney-type glutaminase) inhibitor | antineoplastic and immunostimulating | CAS 1853164-83-6 | Buy IPN60090 (IACS6274) from Supplier InvivoChem [invivochem.com]
- 4. 1-[(2R)-4-[6-[[2-[4-(3,3-difluorocyclobutyl)oxy-6-methylpyridin-2-yl]acetyl]amino]pyridazin-3-yl]-2-fluorobutyl]-N-methyltriazole-4-carboxamide | C24H27F3N8O3 | CID 118627280 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glutamine metabolism via glutaminase 1 in autosomal-dominant polycystic kidney disease PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]



- 16. Apoptosis-mediated antiproliferation of A549 lung cancer cells mediated by Eugenia aquea leaf compound 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone and its molecular interaction with caspase receptor in molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suppression of A549 cell proliferation and metastasis by calycosin via inhibition of the PKC-α/ERK1/2 pathway: An in vitro investigation PMC [pmc.ncbi.nlm.nih.gov]
- 18. Resveratrol inhibits the proliferation of A549 cells by inhibiting the expression of COX-2 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [IPN60090 physicochemical properties for research].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8118264#ipn60090-physicochemical-properties-for-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com